2-Amino-1,3-propanediol

説明

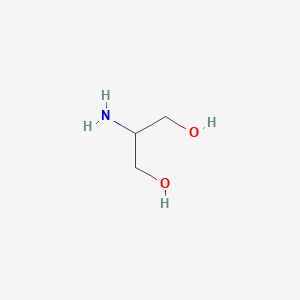

Structure

3D Structure

特性

IUPAC Name |

2-aminopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJPLEZQSCZCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060202 | |

| Record name | 1,3-Propanediol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-03-2 | |

| Record name | Serinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC94L30J8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1,3-propanediol: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2-Amino-1,3-propanediol, an organic compound of significant interest in various scientific and industrial fields. Also known by its trivial name, serinol, this amino alcohol serves as a versatile building block in organic synthesis and plays a role in biological systems.[1][2][3] This document collates essential data, outlines experimental methodologies for its characterization, and visualizes its structure and relevant biological pathways.

Core Properties of this compound

This compound is a prochiral amino alcohol that is structurally analogous to the amino acid serine and the triol glycerol.[4] It typically presents as a white to off-white crystalline solid and is known for its hygroscopic nature, readily absorbing moisture from the air.[1][2] This compound is highly soluble in water and polar organic solvents like ethanol (B145695) and methanol.[1][5]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics under standard conditions.

| Property | Value | Units |

| Molecular Formula | C₃H₉NO₂ | - |

| Molecular Weight | 91.11 | g/mol |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 52-56 | °C |

| Boiling Point | 115-116 (at reduced pressure) | °C |

| Density | ~1.18 | g/mL |

| Solubility in Water | Highly soluble | - |

| Solubility in Ethanol | Soluble | - |

| Solubility in Methanol | Soluble | - |

Data compiled from multiple sources.[2][5][6][7]

Chemical Properties

This compound's chemical versatility stems from the presence of both primary amine and hydroxyl functional groups.[1] This bifunctionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and X-ray contrast agents.[3][8] It is a stable compound, though it can be corrosive.[2][6]

| Property | Description |

| Functional Groups | Primary amine (-NH₂), two primary hydroxyls (-OH) |

| Chemical Nature | Amino alcohol |

| Reactivity | Can undergo reactions typical of amines (e.g., acylation, alkylation) and alcohols (e.g., esterification, etherification). |

| Stability | Stable under normal conditions.[1] |

| Hygroscopicity | Readily absorbs moisture from the atmosphere.[1][2][6] |

Molecular Structure

The structural foundation of this compound is a three-carbon propane (B168953) backbone. A primary amine group is attached to the central carbon (C2), and primary hydroxyl groups are attached to the terminal carbons (C1 and C3). Its structural similarity to serine is the origin of its common name, serinol.[4][6]

Experimental Protocols for Characterization

The determination of the physicochemical properties of this compound relies on standard analytical techniques. While specific, detailed protocols for this compound are often proprietary or not explicitly published, the following outlines the general methodologies employed.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Measurement of Solubility

The solubility of this compound in various solvents is typically determined by the equilibrium solubility method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is measured. The solubility is then calculated.

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide definitive structural information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. Key peaks include O-H stretching from the hydroxyl groups, N-H stretching from the amine group, C-H stretching from the alkyl backbone, and C-N and C-O stretching vibrations.

Biological Significance and Signaling Pathways

This compound and its derivatives play important roles in cellular metabolism and signaling. Notably, it is a precursor in the biosynthesis of phospholipids (B1166683) and sphingolipids, which are essential components of cell membranes and are involved in a multitude of cellular processes.[6]

Role in Sphingolipid Metabolism

This compound is structurally related to serine, a key starting material in the de novo synthesis of sphingolipids. This pathway leads to the formation of ceramides, which are central hubs in sphingolipid metabolism and can be further converted into other bioactive molecules like sphingosine-1-phosphate. These molecules are critical second messengers that regulate processes such as cell growth, differentiation, and apoptosis.[6]

The diagram below illustrates the initial steps of the de novo sphingolipid synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA.

Conclusion

This compound is a fundamentally important molecule with well-characterized physical and chemical properties. Its simple yet versatile structure makes it a valuable component in synthetic chemistry. Furthermore, its connection to crucial biological pathways, such as sphingolipid metabolism, underscores its significance in biochemical and pharmaceutical research. This guide provides a foundational understanding of this compound for professionals engaged in scientific research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 6. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

Serinol chemical characteristics and CAS number 534-03-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serinol, with the CAS number 534-03-2, is a prochiral amino alcohol that serves as a versatile building block in organic synthesis and holds significant importance in the pharmaceutical and chemical industries.[1] Structurally analogous to the amino acid serine, this small molecule, also known as 2-Amino-1,3-propanediol, is a stable, hygroscopic, and corrosive solid at standard conditions, exhibiting high solubility in water.[1][2] Its bifunctional nature, possessing both primary amine and diol functionalities, allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of non-ionic X-ray contrast agents, such as Iopamidol, and a precursor for various pharmaceuticals and specialty chemicals.[2] This guide provides an in-depth overview of the chemical characteristics, synthesis, purification, and analytical methodologies related to Serinol, intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Characteristics

Serinol is an organic compound with the chemical formula C₃H₉NO₂.[3][4] It is a colorless to pale yellow, hygroscopic solid that is highly soluble in water and various organic solvents.[1][2][3] The presence of both amino and hydroxyl groups facilitates hydrogen bonding, influencing its physical properties and reactivity.[3]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 534-03-2 | [1][3][4] |

| Molecular Formula | C₃H₉NO₂ | [3][4][5] |

| Molecular Weight | 91.11 g/mol | [1][6] |

| IUPAC Name | 2-aminopropane-1,3-diol | [6] |

| Synonyms | This compound, DL-Serinol, 2-Aminoglycerol, 1,3-Dihydroxy-2-propylamine | [1][3] |

| Appearance | White to off-white crystalline powder | [7] |

| Odor | Odorless | [8] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 52-56 °C | [1][8] |

| Boiling Point | 115-116 °C (at 760 mmHg); 277 °C (lit.) | [1][2] |

| Density | 1.1278 g/cm³ (rough estimate) | [9] |

| Water Solubility | Soluble | [2][7] |

| pKa | 12.24 ± 0.10 (Predicted) | [2][7] |

| LogP | -1.82 at 20°C | [2] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Stability | Stable under normal temperatures and pressures; Hygroscopic | [7] |

Synthesis of Serinol

The synthesis of Serinol can be achieved through various chemical and biotechnological routes. Common chemical methods often start from readily available precursors and involve reduction or amination steps.

Chemical Synthesis Routes

Several methods for the chemical synthesis of Serinol have been developed, each with its own advantages and challenges. Key starting materials include 2-nitro-1,3-propanediol, dihydroxyacetone, and epichlorohydrin.

A common industrial method involves the reaction of p-formaldehyde and nitromethane (B149229) in the presence of a base to form the sodium salt of 2-nitro-1,3-propanediol. This intermediate is then catalytically hydrogenated to yield Serinol.

Experimental Protocol Outline:

-

Condensation: p-Formaldehyde and nitromethane are condensed in the presence of aqueous sodium hydroxide.

-

Reduction: The resulting sodium salt of 2-nitro-1,3-propanediol is reacted with oxalic acid and a palladinated barium sulfate (B86663) catalyst to form serinol oxalate (B1200264).[1] This reaction can yield up to 93% of the theoretical value.[1]

-

Purification: The crude serinol oxalate is then purified to obtain Serinol.

This method involves the formation of a 1,3-dialkoxy-isopropylamine intermediate from epichlorohydrin, which is subsequently hydrolyzed to Serinol.

Experimental Protocol Outline:

-

Alkoxyisopropanol Formation: Epichlorohydrin is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an alkali to form a 1,3-dialkoxyisopropanol.

-

Halogenation: The intermediate is converted to a 1,3-dialkoxy-isopropyl halide.

-

Amination: Reaction with ammonia (B1221849) or a primary/secondary amine yields a 1,3-dialkoxy-isopropylamine.

-

Hydrolysis: The ether groups are cleaved using a strong acid, such as hydrochloric acid, to produce Serinol with purities of up to 99.8%.[1]

Enzymatic Synthesis

Biotechnological approaches offer an alternative, often more environmentally friendly, route to Serinol. One such method utilizes amino alcohol dehydrogenases (AMDH).

References

- 1. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. nveo.org [nveo.org]

- 4. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2000053567A1 - Process for the production of serinol (this compound) - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-1,3-propanediol (Serinol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-propanediol, commonly known by its trivial name Serinol, is a prochiral amino alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries.[1] Its structural similarity to the amino acid serine, featuring both amino and hydroxyl functional groups, makes it a versatile building block for the synthesis of a wide array of complex molecules.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its role in key biological and synthetic pathways.

Serinol is a critical intermediate in the production of various fine chemicals, including pharmaceuticals like the non-ionic X-ray contrast agent Iopamidol (B1672082) and the antibiotic chloramphenicol.[4][5][6][7] Its unique structure is also leveraged in organic synthesis as a chiral auxiliary and in the formulation of personal care products as a moisturizing agent.[3][8] Furthermore, it serves as the backbone for Serinol Nucleic Acids (SNAs), a class of synthetic nucleic acid analogs with enhanced stability and binding affinity.[9]

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[10][11] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is also described as a stable yet corrosive substance.[1][2][12]

Structural Information

| Identifier | Value |

| IUPAC Name | 2-aminopropane-1,3-diol |

| Synonyms | Serinol, DL-Serinol, 2-Aminoglycerol |

| CAS Number | 534-03-2 |

| Molecular Formula | C₃H₉NO₂ |

| Molecular Weight | 91.11 g/mol [4][12] |

| InChI Key | KJJPLEZQSCZCKE-UHFFFAOYSA-N |

| SMILES | NC(CO)CO |

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to light yellow/cream crystalline powder or lumps | [10][11] |

| Melting Point | 52-55 °C | [2][12] |

| 52.0 to 58.0 °C | [10] | |

| 51-57 °C | [11] | |

| Boiling Point | 277 °C (lit.) | [2][5][12] |

| 115-116 °C | [12] | |

| 116 °C / 1 mmHg | [10][13] | |

| Density | 1.1278 (rough estimate) | [2][12] |

| Solubility | Soluble in water and alcohol.[2][12] Soluble in Methanol (B129727) and DMSO.[2][10][14] | |

| pKa | 12.24 ± 0.10 (Predicted) | [2][12] |

| Vapor Pressure | 0.01 Pa at 25°C | [2][14] |

| Flash Point | >230 °F (>110 °C) | [2][12] |

| Stability | Hygroscopic. Stable under normal temperatures and pressures. | [2][12] |

Experimental Protocols

Synthesis Protocols

A common and straightforward method for synthesizing this compound involves the reductive amination of 1,3-dihydroxyacetone (B48652).[15] This process can be carried out using various amines and reducing agents to avoid the high pressures associated with using ammonia (B1221849) directly.[15]

Protocol via Alkoxyimine Intermediate:

-

Imine Formation: Dissolve 1,3-dihydroxyacetone dimer in a suitable solvent such as aqueous methanol.

-

Add an alkoxyamine (e.g., methoxyamine) to the solution. An acid catalyst like hydrochloric acid can be used to facilitate the reaction.

-

Stir the mixture to form the intermediate alkoxyimino derivative.

-

Reduction: Introduce a reducing agent to the reaction mixture. Suitable agents include Raney nickel with hydrogen gas, or a palladium on carbon (1-30% Pd) or platinum on carbon (1-10% Pt) catalyst with hydrogen gas.[15]

-

The reaction proceeds to reduce the imine to the corresponding amine, yielding this compound.[15]

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product can be purified by crystallization or chromatography.

This protocol details the synthesis of a urea-functionalized serinol derivative, demonstrating the chemoselective reaction at the amino group.

Protocol for 1-(1,3-dihydroxypropan-2-yl)-3-phenylurea Synthesis: [3]

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenylisocyanate (3.0 g, 0.025 mol) in 100 mL of tetrahydrofuran (B95107) (THF).

-

Prepare a solution of serinol (2.5 g, 0.027 mol) in approximately 50 mL of deionized water.

-

Add the serinol solution dropwise to the phenylisocyanate solution over a period of 30 minutes. A white solid will precipitate.

-

Allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Isolate the precipitated solid by filtration.

-

Wash the isolated solid with ice-cold diethyl ether.

-

Dry the product under vacuum to yield the final white solid product.[3]

Analytical Protocols

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d₆.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.[10]

-

¹H NMR Spectral Data (in DMSO-d₆): The spectrum will show characteristic peaks corresponding to the different protons in the molecule. The protons of the two CH₂OH groups will appear as a multiplet, the CH-NH₂ proton will be another multiplet, and the protons of the OH and NH₂ groups will appear as broad singlets, which can exchange with D₂O.

-

¹³C NMR Spectral Data: The ¹³C NMR spectrum will show two distinct signals, one for the methine carbon (CH-NH₂) and one for the two equivalent methylene (B1212753) carbons (CH₂OH).[16]

Due to its hygroscopic nature, determining the water content of this compound is crucial for quality control.

General Volumetric Titration Protocol:

-

Apparatus: Use a Karl Fischer titrator.

-

Reagents: Use a suitable Karl Fischer titrant (e.g., one-component reagent like Aquastar® CombiTitrant 5) and a solvent (e.g., methanol).

-

Procedure: a. Place the titration medium (solvent) into the titration cell and titrate it to dryness with the Karl Fischer titrant to eliminate any residual water. b. Accurately weigh a sample of this compound. c. Inject the sample into the titration cell. d. Start the titration. The instrument will automatically add the titrant and determine the endpoint. e. For strongly alkaline amines, buffering the working medium with a weak acid like benzoic or salicylic (B10762653) acid is recommended to prevent side reactions. Titration should be carried out to a fast endpoint.[17]

Signaling Pathways and Workflows

Role in Sphingolipid Metabolism

This compound is structurally related to the amino acid L-serine, which is a fundamental precursor in the de novo biosynthesis of sphingolipids.[18] This pathway is crucial for producing bioactive lipids like ceramides (B1148491) and sphingosine-1-phosphate, which are involved in vital cellular processes such as cell proliferation, apoptosis, and signaling.[19]

The initial and rate-limiting step of this pathway is the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT).[19] While serinol itself is not the direct precursor, its structural analogy highlights its relationship to this critical metabolic hub. The synthesis of sphingosine (B13886) and ceramide is well-documented in organisms like the yeast Saccharomyces cerevisiae.[20]

Caption: Core pathway of de novo sphingolipid synthesis starting from L-serine.

Intermediate in Pharmaceutical Synthesis: Iopamidol

Serinol is a key raw material in the synthesis of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent for radiological imaging. The synthesis involves reacting 5-amino-2,4,6-triiodoisophthalyl dichloride with serinol.

A patented process describes the conversion of 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) to an intermediate by reacting it with two equivalents of serinol. This is followed by acylation and subsequent reactions to yield Iopamidol.[8][21]

Caption: Simplified workflow for the synthesis of Iopamidol using Serinol.

Backbone of Serinol Nucleic Acids (SNA)

Serinol forms the backbone of Serinol Nucleic Acids (SNAs), a type of Xeno Nucleic Acid (XNA).[9] In SNAs, the natural sugar-phosphate backbone of DNA and RNA is replaced by serinol units linked by phosphodiester bonds.[9] This modification imparts unique properties, including increased resistance to nuclease degradation and enhanced binding affinity and stability when hybridized with complementary DNA or RNA strands.[9] This makes SNAs promising tools for therapeutic and diagnostic applications, such as in antisense oligonucleotides and molecular beacons.[9][14]

Caption: Diagram showing the linkage of Serinol units in an SNA polymer.

Biotechnological Production Workflow

Recent research has focused on developing sustainable methods for producing this compound. An artificial biosynthetic pathway has been established in metabolically engineered E. coli.[22] Additionally, a cell-free enzymatic cascade has been designed to convert methanol, a C1 feedstock, into serinol.[1] This cascade involves two main modules: the first converts methanol to dihydroxyacetone (DHA), and the second uses an engineered ω-transaminase to aminate DHA into serinol.[1]

Caption: Modular workflow for the biotechnological synthesis of Serinol from methanol.

Conclusion

This compound (Serinol) is a molecule of significant industrial and scientific interest due to its versatile chemical nature and biological relevance. Its physical and chemical properties are well-characterized, enabling its use in a variety of synthetic applications. The detailed protocols provided herein offer a practical guide for its synthesis and analysis. Furthermore, its integral role as a building block in high-value products like pharmaceuticals and advanced biomaterials such as SNAs, coupled with emerging sustainable biotechnological production routes, ensures that Serinol will remain a compound of high importance for future research and development in chemistry and drug discovery.

References

- 1. Engineering ω-transaminase for efficient dihydroxyacetone transamination in serinol biosynthesis starting from methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-methyl-1,3-propanediol(115-69-5) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. glenresearch.com [glenresearch.com]

- 5. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serine restriction alters sphingolipid diversity to constrain tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20070078281A1 - Process for the Preparation of Iopamidol - Google Patents [patents.google.com]

- 9. Serinol Nucleic Acid is a Xeno Nucleic Acid [biosyn.com]

- 10. This compound(534-03-2) 1H NMR spectrum [chemicalbook.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. The Use of Serinol Nucleic Acids as Ultrasensitive Molecular Beacons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US5998669A - Process for production of this compound - Google Patents [patents.google.com]

- 16. ige.tohoku.ac.jp [ige.tohoku.ac.jp]

- 17. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 21. US6803485B2 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

The Evolving Landscape of 2-Amino-1,3-propanediol Analogues in Drug Discovery: A Technical Guide

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals

The versatile 2-amino-1,3-propanediol (serinol) scaffold has emerged as a cornerstone in modern medicinal chemistry, giving rise to a diverse array of structural analogues and derivatives with significant therapeutic implications. From immunosuppressants to contrast agents, the journey of serinol and its progeny highlights the power of this simple backbone in generating complex and highly active pharmaceutical agents. This technical guide provides a comprehensive overview of the core aspects of this compound chemistry and biology, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways these molecules modulate.

Core Compound Profile: this compound (Serinol)

This compound, commonly known as serinol, is a prochiral amino alcohol that serves as a fundamental building block in both biological systems and synthetic chemistry.[1][2] Its structural similarity to the amino acid serine and the lipid mediator sphingosine (B13886) underpins its diverse biological roles and its utility as a scaffold in drug design.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO₂ | [1][2] |

| Molecular Weight | 91.11 g/mol | [1][2] |

| Melting Point | 52-56 °C | [1] |

| Boiling Point | 115-116 °C (at 10 mmHg) | [1] |

| Solubility | Highly soluble in water | [1] |

| Appearance | White to light yellow crystalline powder |

Key Derivatives and Their Therapeutic Applications

The modification of the serinol backbone has led to the development of several clinically significant drugs.

-

Fingolimod (FTY720): An analogue of sphingosine, Fingolimod is a first-in-class oral medication for the treatment of multiple sclerosis.[4] It acts as a sphingosine-1-phosphate (S1P) receptor modulator, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system.[4]

-

Iopamidol: A non-ionic, low-osmolar X-ray contrast agent, Iopamidol is widely used in medical imaging to enhance the visibility of internal body structures. Its serinol-derived side chains contribute to its high water solubility and low toxicity.

-

Serinolamide A: A natural product isolated from marine cyanobacteria, Serinolamide A has shown potential as an S1P1 receptor agonist.[5][6] Its unique structure has inspired the synthesis of numerous derivatives with improved efficacy and pharmacokinetic profiles.[5]

Quantitative Biological Data of this compound Derivatives

The biological activity of serinol analogues is highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative compounds, highlighting their potency and selectivity.

Table 1: S1P Receptor Binding and Functional Activity of Fingolimod and Related Analogues

| Compound | S1P₁ EC₅₀ (nM) | S1P₃ EC₅₀ (nM) | S1P₄ EC₅₀ (nM) | S1P₅ EC₅₀ (nM) | Reference |

| Fingolimod-P | 0.3 | 0.6 | 0.8 | 0.3 | |

| Serinolamide A | 15.8 | >1000 | >1000 | >1000 | [5] |

| Compound 19 (Serinolamide derivative) | 2.5 | >1000 | >1000 | >1000 | [5] |

| Compound 21 (Serinolamide derivative) | 3.2 | >1000 | >1000 | >1000 | [5] |

Table 2: Inhibition of Sphingosine Kinase (SphK) by Serinol Derivatives and Other Inhibitors

| Compound | SphK1 Kᵢ (µM) | SphK2 Kᵢ (µM) | Reference |

| SK1-I | 10 | >100 | [7] |

| VPC94075 | 55 | 20 | [7] |

| VPC96091 | 0.10 | 1.50 | [7] |

| Compound 23 (Amidine-based) | 0.2 | 0.5 | [7] |

| Compound 28 (Amidine-based) | 0.3 | 6 | [7] |

Signaling Pathways Modulated by this compound Derivatives

The primary mechanism of action for many biologically active serinol derivatives involves the modulation of the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a crucial signaling lipid that regulates a wide range of cellular processes, including cell growth, survival, migration, and immune cell trafficking, through its interaction with five G protein-coupled receptors (GPCRs), S1P₁₋₅.[8]

The Sphingosine-1-Phosphate (S1P) Signaling Pathway

References

- 1. This compound: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 2. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions and Significance of Serinol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serinol (2-amino-1,3-propanediol) is a prochiral amino alcohol structurally analogous to the amino acid L-serine.[1][2] While not a proteinogenic amino acid, serinol serves as a critical biochemical intermediate and a versatile building block in both biological systems and synthetic chemistry.[1] In eukaryotes, its structural backbone is fundamental to sphingolipids, a class of lipids that act as central second messengers in vital cellular signaling pathways, including apoptosis, cell cycle regulation, and stress responses.[2] In some prokaryotes and plants, serinol functions as an intermediate in the biosynthesis of toxins.[1] Its utility extends to the pharmaceutical and biotechnology sectors, where it is a key precursor for synthesizing drugs such as the multiple sclerosis treatment fingolimod, and as the foundation for novel xeno nucleic acids (SNAs) for therapeutic and diagnostic applications.[1][3] This guide provides an in-depth review of serinol's biological roles, its synthesis pathways, and its significance in research and drug development, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties

Serinol, also known as this compound, is a stable, hygroscopic, and corrosive compound that is highly soluble in water.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO₂ | [1] |

| Molecular Weight | 91.11 g/mol | [1][2] |

| Melting Point | 52-56 °C | [1][2] |

| Boiling Point | 115-116 °C | [1][2] |

| CAS Number | 534-03-2 |

Biological Synthesis and Natural Occurrence

Serinol is synthesized in biological systems through two primary enzymatic routes. It occurs naturally in various organisms, from bacteria to plants.

Biosynthesis Pathways

-

Transamination Pathway: The most described pathway involves the transamination of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis.[1] The enzyme dihydroxyacetone phosphate aminotransferase (such as RtxA in Bradyrhizobium elkanii) catalyzes the transfer of an amino group from a donor like glutamic acid, alanine, or aspartic acid to DHAP, forming serinol phosphate.[1] This intermediate is subsequently dephosphorylated to yield serinol.[1][5]

-

Dehydrogenation Pathway: Serinol can be synthesized via the reductive amination of dihydroxyacetone (DHA). This reversible reaction is catalyzed by NAD+/NADH-dependent amino alcohol dehydrogenases (AMDH), which have been isolated from bacteria like Streptomyces virginiae.[1][2]

Natural Occurrence

-

Prokaryotes: Serinol is an intermediate in the biosynthesis of rhizobitoxine, a toxin produced by the legume symbiont Bradyrhizobium elkanii that inhibits ethylene (B1197577) synthesis in plants.[1]

-

Plants: It is found in sugarcane (Saccharum officinarum), where it is a precursor to the fungal toxin helminthosporoside.[1][2] Serinol has also been identified and purified from soybean nodules.[6]

Core Biological Function: Precursor to Sphingolipids

The primary biological significance of serinol in eukaryotes lies in its role as the structural backbone for sphingolipids. These lipids are not merely structural components of cell membranes but are also critical signaling molecules.

The synthesis pathway begins with the condensation of L-serine and Palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting product is rapidly converted to sphinganine (B43673) (dihydrosphingosine), which contains the core serinol structure. Sphinganine is then acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide.[2]

Ceramide sits (B43327) at the center of sphingolipid metabolism and can be converted to more complex sphingolipids (like sphingomyelin (B164518) or glycosphingolipids) or broken down into sphingosine (B13886). Both ceramide and sphingosine are potent second messengers that regulate a host of cellular processes.[1][2]

-

Apoptosis: Increased cellular levels of ceramide are a well-established signal for inducing programmed cell death.[1]

-

Cell Growth and Proliferation: Sphingolipids are involved in regulating the cell cycle and can induce cell cycle arrest.[2]

-

Stress Response: The sphingolipid pathway is activated in response to various cellular stresses, including chemotherapy, radiation, and inflammation.[2]

-

Endocytosis: These lipids play a role in the formation and trafficking of vesicles.[2]

Significance in Research and Drug Development

Serinol's simple, difunctional structure makes it a highly valuable chiral building block for chemical synthesis in research and pharmaceutical development.[7][8]

-

Pharmaceutical Precursor: Serinol is a key starting material for several commercial drugs.[1] Notably, it is used in the synthesis of Fingolimod (Gilenya®) , the first oral drug for treating multiple sclerosis, and non-ionic X-ray contrast agents like Iopamidol .[1][5][9] It was also historically used as a precursor for the antibiotic chloramphenicol .[1][2]

-

Anti-Cancer Drug Development: Synthetic N-acylated serinols can function as ceramide mimics.[1] These molecules have been shown to induce ceramide-mediated apoptosis in cancer cell lines, making them attractive candidates for novel anti-cancer therapies.[1]

-

Xeno Nucleic Acids (XNA): Serinol is used to create Serinol Nucleic Acids (SNA), a synthetic nucleic acid analog.[3] In SNAs, the natural sugar-phosphate backbone of DNA/RNA is replaced by serinol units linked by phosphodiester bonds.[3] This modification grants SNAs exceptional resistance to nuclease degradation and high binding affinity to complementary DNA and RNA strands.[3] These properties make SNAs a promising platform for applications in gene therapy, antisense oligonucleotides, and diagnostics.[3]

Quantitative Data Summary

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | Kₘ Value (mM) | Reference |

| Amino Alcohol Dehydrogenase (AMDH) | Streptomyces virginiae | Serinol | 4.0 | [1] |

| Amino Alcohol Dehydrogenase (AMDH) | Streptomyces virginiae | Dihydroxyacetone (DHA) | 2.2 | [1] |

| Transaminase | Saccharum officinarum (Sugarcane) | Serinol | 0.1 - 1.0 | [1][2] |

Table 2: Biotechnological Production of Serinol and Derivatives

| Product | Production Organism | Culture Type | Titer (g/L) | Reference |

| Serinol | Recombinant Escherichia coli | Batch Culture | 3.3 | [10] |

| Tetra-acetyl-phytosphingosine (TAPS) | Mutant Pichia ciferri | Batch Culture | 0.8 | [1][2] |

Experimental Protocols

Protocol: Quantification of Serinol Precursor (D/L-Serine) by HPLC

This protocol describes a method for separating and quantifying D- and L-serine, the ultimate biological precursor to the serinol backbone, using reversed-phase HPLC with pre-column derivatization to form diastereomers.

1. Reagents and Materials:

-

Perchloric acid (PCA) for deproteinization.

-

Tris buffer (0.2 M, pH 8.3).

-

Derivatization reagent: 4 mM o-phthalaldehyde (B127526) (OPA) and 4 mM N-acetyl-L-cysteine (NAC) in a suitable buffer (e.g., borate (B1201080) buffer).[11]

-

Mobile phase: A buffered aqueous solution (e.g., sodium phosphate) with an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Reversed-phase HPLC column (e.g., C18).

-

HPLC system with a fluorimetric or electrochemical detector (ECD).[11]

-

D- and L-serine standards.

2. Sample Preparation (e.g., Brain Tissue):

-

Homogenize tissue samples in 0.4 M PCA on ice.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[11]

-

Filter the supernatant through a 0.22 µm filter.[11]

-

Dilute the filtered sample as needed (e.g., 50-fold) with an appropriate diluent (e.g., 10% v/v methanol solution) to bring concentrations within the standard curve range.[11]

3. Derivatization:

-

Mix the prepared sample (or standard) with the OPA/NAC derivatization reagent at a 4:1 ratio (sample:reagent).[11]

-

Allow the reaction to proceed for a precise time (e.g., 150 seconds) at room temperature. The reaction forms diastereomeric isoindole derivatives that are separable by HPLC.[11]

4. HPLC Analysis:

-

Immediately inject a defined volume (e.g., 10-20 µL) of the reaction mixture onto the HPLC system.[11]

-

Perform chromatographic separation on the C18 column using an isocratic or gradient elution profile with the prepared mobile phase.

-

Detect the derivatives using either a fluorimetric detector or an electrochemical detector set to an appropriate potential.[11]

-

Quantify peak areas by comparing them to a standard curve generated from D- and L-serine standards.

Protocol: Serinol Synthesis Enzyme Activity Assay

This protocol is based on the methods used to measure serinol synthesis activity in sugarcane extracts.[1][2]

1. Reagents and Materials:

-

Crude protein extract from the biological source (e.g., plant leaves).

-

Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at an optimal pH.

-

Substrates: Dihydroxyacetone phosphate (DHAP) and an amino donor (e.g., L-alanine, L-glutamic acid).[1]

-

Cofactor: Pyridoxal-5-phosphate (PLP).[1]

-

Quenching solution: e.g., trichloroacetic acid (TCA) or perchloric acid (PCA).

-

Analytical system for serinol detection (e.g., HPLC or GC-MS).

2. Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, a defined concentration of PLP (e.g., 50 µM), and the amino donor (e.g., 10 mM L-alanine).

-

Pre-incubate the mixture at the optimal reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the crude protein extract.

-

Immediately after adding the enzyme, add DHAP to a final concentration (e.g., 5 mM) to start the reaction.

-

Incubate the reaction for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the quenched reaction to pellet the precipitated protein.

3. Product Quantification:

-

Analyze the supernatant from the previous step to quantify the amount of serinol produced.

-

Use a suitable analytical method, such as HPLC or GC-MS after derivatization, to separate and quantify serinol.

-

Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Conclusion

Serinol is a molecule of substantial impact, bridging fundamental metabolism with advanced therapeutic applications. Its role as the structural foundation of sphingolipid second messengers places it at the heart of eukaryotic cell regulation.[1][2] Concurrently, its utility as a versatile chemical precursor has enabled the development of life-changing pharmaceuticals and innovative biotechnological tools like Serinol Nucleic Acids.[1][3] For researchers in cell biology, drug discovery, and synthetic biology, a thorough understanding of serinol's biochemistry and its synthetic applications provides a powerful basis for future investigation and innovation.

References

- 1. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Serinol Nucleic Acid is a Xeno Nucleic Acid [biosyn.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. This compound | 534-03-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-1,3-propanediol: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-propanediol, also known as serinol, is a chiral amino alcohol with significant applications in the pharmaceutical and chemical industries. Its structural similarity to the amino acid serine and its versatile chemical properties make it a valuable building block for the synthesis of a wide range of compounds, including therapeutics and specialty chemicals. While chemical synthesis routes for serinol are well-established, there is growing interest in understanding its natural origins and biosynthetic pathways. This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound, along with relevant experimental protocols and pathway diagrams.

Natural Occurrence

This compound has been identified in a limited number of natural sources, primarily in plants and bacteria, where it often serves as a precursor or intermediate in specialized metabolic pathways.

In Plants: Sugarcane (Saccharum officinarum)

The most well-documented natural source of free this compound is sugarcane (Saccharum officinarum)[1]. In susceptible varieties of sugarcane, serinol has been identified as a key molecule that activates the production of a host-specific toxin, helminthosporoside, by the pathogenic fungus Helminthosporium sacchari[2][3][4]. While its presence is confirmed, specific quantitative data on the concentration of serinol in sugarcane tissues is not extensively reported in the literature. The concentration is known to be sufficient to trigger a response in the fungal pathogen, suggesting a physiologically relevant level.

In Bacteria: Bradyrhizobium elkanii

This compound is a known intermediate in the biosynthesis of rhizobitoxine (B1232551), a toxin produced by the nitrogen-fixing bacterium Bradyrhizobium elkanii[1]. This bacterium forms symbiotic relationships with the roots of certain legumes. The production of serinol and its subsequent conversion to rhizobitoxine is linked to the bacterium's competitiveness and its interaction with the host plant[1]. Quantitative data from one study indicated serinol production in the range of 0 to >100 µM in different mutant strains of B. elkanii[5].

Derivatives in Marine Organisms and Fungi

While free this compound is not commonly reported, its structural motif is found in more complex molecules in various organisms. For instance, acylated derivatives of serinol have been isolated from marine sponges[6]. Furthermore, biotechnological production of serinol derivatives has been achieved in fungi like Pichia ciferri, with reported yields of up to 0.8 g/L for tetra-acetyl-phytosphingosine (TAPS)[1].

Quantitative Data on Occurrence

As highlighted, precise quantitative data for this compound in its natural, unmodified state is scarce. The following table summarizes the available information.

| Natural Source | Organism | Compound | Concentration/Yield | Reference |

| Plant | Saccharum officinarum (Sugarcane) | This compound | Activates toxin production at 1 µM | [2][3] |

| Bacterium | Bradyrhizobium elkanii | This compound | 0 to >100 µM (in mutant strains) | [5] |

| Fungus (Biotechnological Production) | Pichia ciferri (mutants) | Tetra-acetyl-phytosphingosine (TAPS) | up to 0.8 g/L | [1] |

| Fungus (Biotechnological Production) | Candida humicola | Serinol derivatives | up to 8 g/L (with specific substrates) | [1] |

Biosynthetic Pathways

The biosynthesis of this compound in the known natural sources involves the transamination of a glycolysis intermediate.

Biosynthesis in Sugarcane

In sugarcane, the biosynthesis of serinol starts from dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. A transaminase enzyme catalyzes the transfer of an amino group from an amino donor to DHAP, forming serinol phosphate. This intermediate is then dephosphorylated to yield this compound. Amino donors such as alanine, glutamate, aspartate, and glutamine can be utilized in this reaction[1].

Biosynthesis in Bradyrhizobium elkanii (Rhizobitoxine Pathway)

In Bradyrhizobium elkanii, the biosynthesis of serinol is the initial step of the rhizobitoxine production pathway. The gene rtxA encodes a bifunctional enzyme. The N-terminal domain of the RtxA protein possesses dihydroxyacetone phosphate aminotransferase activity, which, similar to the pathway in sugarcane, converts DHAP to serinol phosphate. This is then dephosphorylated to serinol. The C-terminal domain of RtxA is involved in the subsequent conversion of serinol to dihydrorhizobitoxine, which is finally converted to rhizobitoxine by the enzyme encoded by rtxC[1][2].

Role in Helminthosporium sacchari Toxin Production

In the fungus Helminthosporium sacchari, this compound from sugarcane acts as an external signal or "activator" that triggers the biosynthesis of the toxin helminthosporoside. The exact enzymatic steps of helminthosporoside biosynthesis and the precise mechanism of serinol's activation are not fully elucidated. It is proposed that serinol may act as an allosteric activator of a key enzyme in the toxin's biosynthetic pathway or induce the expression of the genes responsible for its production[2][3].

Experimental Protocols

Detailed experimental protocols for the extraction and quantification of this compound from natural sources are not widely published. However, based on its chemical properties as a polar amino alcohol, a general workflow can be adapted from established methods for amino acid and polar metabolite analysis in plant and microbial tissues.

General Workflow for Extraction and Quantification

Detailed Methodologies (Adapted)

1. Extraction from Plant Tissue (e.g., Sugarcane Leaves)

-

Sample Preparation: Flash-freeze fresh sugarcane leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Suspend the powdered tissue in a pre-chilled extraction solvent (e.g., 80% methanol or ultrapure water) at a ratio of 1:10 (w/v).

-

Sonication and Incubation: Sonicate the mixture for 15-30 minutes in an ice bath, followed by incubation at 4°C with shaking for 1-2 hours.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant for further processing. For quantitative analysis, a known amount of an isotope-labeled internal standard (e.g., this compound-d5) should be added at the beginning of the extraction.

2. Extraction from Bacterial Culture (e.g., Bradyrhizobium elkanii)

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or bead beating.

-

Extraction: Add a polar solvent (e.g., methanol or acetonitrile) to the cell lysate to precipitate proteins and extract small molecules.

-

Centrifugation: Centrifuge to remove precipitated proteins and cell debris.

-

Supernatant Collection: Collect the supernatant for analysis.

3. Quantification by LC-MS/MS

-

Chromatography: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.

-

Column: A HILIC column (e.g., amide-based stationary phase).

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for sensitive and specific quantification.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its labeled internal standard need to be determined.

-

-

Derivatization (Optional): To improve chromatographic retention and sensitivity, derivatization of the amino group with reagents like diethyl ethoxymethylenemalonate (DEEMM) can be employed prior to LC-MS/MS analysis.

Conclusion

This compound, or serinol, is a naturally occurring amino alcohol with important roles in plant-microbe interactions. While its presence has been confirmed in sugarcane and as an intermediate in bacterial toxin biosynthesis, comprehensive quantitative data on its natural abundance remains limited. The biosynthetic pathways elucidated to date point to a conserved mechanism involving the transamination of dihydroxyacetone phosphate. Further research is needed to fully characterize the enzymatic machinery and regulation of serinol biosynthesis in different organisms, as well as to develop standardized and validated protocols for its extraction and quantification from natural sources. Such knowledge will be invaluable for harnessing the biotechnological potential of this versatile molecule and for a deeper understanding of its ecological significance.

References

- 1. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Selective Toxins and Analogs Produced by Helminthosporium sacchari: Production, Characterization, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-1,3-propanediol: A Comprehensive Technical Guide to Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-1,3-propanediol (CAS No: 534-03-2), also known as Serinol. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a stable, hygroscopic, and corrosive amino alcohol.[1] It is a white to off-white crystalline solid or viscous liquid, depending on its hydration state, and is highly soluble in water.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉NO₂ | [1][3] |

| Molecular Weight | 91.11 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid or viscous liquid | [2] |

| Odor | Odorless to faint amine-like | [2] |

| Melting Point | 52 - 56 °C | [1][3] |

| Boiling Point | 115 - 116 °C | [1] |

| Flash Point | >110 °C | [4] |

| Solubility | Highly soluble in water | [1] |

| Hygroscopicity | Hygroscopic | [1][2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes severe skin burns and eye damage.[5] The hazard and precautionary statements are summarized in Table 2.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statements | H314 | Causes severe skin burns and eye damage.[5] |

| H318 | Causes serious eye damage.[5] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[3][5] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][5] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][5] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][5] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[3][5] | |

| P405 | Store locked up.[3][5] | |

| P501 | Dispose of contents/container in accordance with local regulations. |

A logical relationship diagram for the GHS statements is provided below.

Toxicological Information

While specific toxicological studies for this compound are not extensively publicly available, data from safety data sheets indicate low to moderate acute toxicity.[2] It is classified as causing severe skin burns and eye damage.[5] The International Agency for Research on Cancer (IARC) has not identified this compound as a probable, possible, or confirmed human carcinogen.[3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety. A general workflow for the safe handling of this compound is outlined below.

Precautions for Safe Handling:

-

Avoid formation of dust and aerosols.[3]

-

Provide appropriate exhaust ventilation at places where dust is formed.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][5]

-

Wash hands thoroughly after handling.[3]

Conditions for Safe Storage:

First Aid Measures

In the event of exposure, immediate first aid is critical. The following diagram outlines the recommended first aid procedures for different routes of exposure.

-

General Advice: Consult a physician and show them the safety data sheet.[3]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards Arising from the Chemical: In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be produced.[3]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, gas, or dust.[3]

-

Environmental Precautions: Prevent product from entering drains.[3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Experimental Protocols

The toxicological and physicochemical properties of chemicals like this compound are determined using standardized experimental protocols, often following guidelines from the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties

-

Melting Point: The melting point is typically determined using the capillary method. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.[3][6][7]

-

Boiling Point: For liquids, the boiling point can be determined by distillation or the capillary method.[1][5][8] In the capillary method, a small amount of the liquid is heated with an inverted capillary tube inside. The temperature at which a steady stream of bubbles emerges and then stops upon cooling, with the liquid entering the capillary, is the boiling point.[1]

-

Water Solubility: The shake-flask method is a common technique. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.[9][10]

Toxicological Properties

-

Acute Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit) under a gauze patch for a defined period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored.[11][12][13][14]

-

Acute Eye Irritation/Corrosion (OECD 405): This guideline is used to assess the potential for a substance to cause eye irritation or damage. A single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific time points.[2][15][16][17]

-

In Vitro Alternatives for Eye Irritation:

-

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437): This ex vivo method uses corneas from slaughtered cattle. The test substance is applied to the cornea, and the resulting opacity and permeability to a dye (sodium fluorescein) are measured to predict eye irritation potential.[18][19][20][21][22]

-

Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492): This in vitro method uses a multi-layered, differentiated model of the human corneal epithelium. The test substance is applied to the tissue surface, and cell viability is measured (e.g., using the MTT assay) to assess cytotoxicity and predict eye irritation.[23][24][25][26][27]

-

-

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423): This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a small number of animals. A starting dose is administered to a group of animals, and based on the observed toxicity and mortality, the dose for the next group is adjusted up or down. This allows for the classification of the substance into a GHS toxicity category.[28][29][30][31][32]

This guide is intended for informational purposes and should not replace a thorough review of the substance's Safety Data Sheet (SDS) and consultation with safety professionals. Always adhere to established laboratory safety protocols and regulatory requirements when handling any chemical.

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vernier.com [vernier.com]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. phillysim.org [phillysim.org]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. nucro-technics.com [nucro-technics.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 14. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 23. Human Reconstructed Corneal Epithelium (HCE) Eye Irritation test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 24. Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage | RE-Place [re-place.be]

- 25. oecd.org [oecd.org]

- 26. Ocular Irritation Evaluation by Reconstructed Human Corneal Epithelium (RhCE) Model - Creative Biolabs [creative-biolabs.com]

- 27. iivs.org [iivs.org]

- 28. researchgate.net [researchgate.net]

- 29. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 30. scribd.com [scribd.com]

- 31. downloads.regulations.gov [downloads.regulations.gov]

- 32. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

Methodological & Application

Synthesis of 2-Amino-1,3-propanediol: A Guide for the Research Professional

Application Note & Protocols

Introduction

2-Amino-1,3-propanediol, commonly known as serinol, is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its structural similarity to the amino acid serine and its bifunctional nature, possessing both amino and diol moieties, make it a versatile starting material. Notably, serinol is a key intermediate in the industrial synthesis of non-ionic X-ray contrast agents like Iopamidol. This document provides detailed laboratory-scale protocols for several common chemical synthesis methods of serinol, presenting quantitative data in a comparative table and visualizing the workflows for clarity.

I. Synthesis from Glycerol (B35011) and Urea (B33335)

This method presents an efficient and cost-effective approach, utilizing readily available and safe starting materials. The synthesis proceeds in two main steps: the formation of a cyclic carbamate (B1207046) intermediate, 4-hydroxymethyl-2-oxazolidinone (serinol carbamate), followed by its hydrolysis to yield this compound.[1][2]

Experimental Protocol:

Step 1: Synthesis of 4-hydroxymethyl-2-oxazolidinone (Serinol Carbamate)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycerol, urea, and a catalyst (e.g., metallic magnesium powder).

-

The molar ratio of urea to glycerol should be in the range of 1:1 to 4:1, with a preferred ratio of 3:1.[1] The catalyst to glycerol molar ratio typically ranges from 0.1:1 to 1:1.[1][3]

-

Heat the reaction mixture to a temperature between 130°C and 200°C. A preferred temperature when no solvent is used is 180°C.[1]

-

Maintain the reaction at this temperature with vigorous stirring for 4 to 8 hours.[1]

-

Upon completion, cool the reaction mixture and filter to remove the catalyst. The resulting crude serinol carbamate can often be used directly in the next step without further purification.[3]

Step 2: Hydrolysis to this compound

-

To the crude serinol carbamate from the previous step, add a suitable aqueous base (e.g., sodium hydroxide (B78521) solution) or water for hydrolysis.

-

Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis, which can be monitored by techniques such as TLC or LC-MS.

-

After cooling, the resulting aqueous solution of serinol can be purified. This may involve neutralization, evaporation of the solvent, and subsequent recrystallization or distillation under vacuum to obtain pure this compound.

Workflow Diagram:

References

Application Notes and Protocols for Large-Scale Production and Purification of Serinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serinol, or 2-amino-1,3-propanediol, is a valuable and versatile building block in the chemical and pharmaceutical industries. Its prochiral structure makes it a key intermediate in the synthesis of a variety of important molecules, including pharmaceuticals like chloramphenicol (B1208) and X-ray contrast agents such as iopamidol.[1][2] This document provides detailed application notes and protocols for the large-scale production and purification of Serinol, catering to the needs of researchers, scientists, and professionals in drug development. Both chemical and biotechnological synthesis routes are discussed, along with robust purification methodologies to achieve high-purity Serinol suitable for pharmaceutical applications.

Chemical Synthesis of Serinol

Several chemical routes for the large-scale synthesis of Serinol have been developed, primarily utilizing readily available starting materials. The most prominent methods include synthesis from glycerol (B35011) and urea (B33335), and the reduction of 2-nitro-1,3-propanediol.

Synthesis from Glycerol and Urea

A cost-effective and safe method for industrial Serinol synthesis involves the reaction of glycerol with urea.[3][4][5] This process typically proceeds in two steps: the formation of Serinol carbamate (B1207046), followed by its hydrolysis to yield Serinol.[3][4][5]

Experimental Workflow: Synthesis of Serinol from Glycerol and Urea

Caption: Workflow for the synthesis of Serinol from glycerol and urea.

Protocol 1: Synthesis of Serinol from Glycerol and Urea

This protocol is based on the general method described in patent literature.[3][4][5]

Materials:

-

Glycerol

-

Urea

-

Magnesium Oxide (MgO) or other suitable catalyst[4]

-

Water

-

Solvent (optional, e.g., diglyme)[3]

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Serinol Carbamate

-

Charge the reactor with glycerol, urea, and the catalyst. A typical molar ratio of urea to glycerol is 3:1.[3] The catalyst loading can range from 0.1 to 1 molar equivalent relative to glycerol.[3]

-

Heat the reaction mixture to a temperature between 130°C and 200°C, preferably 150°C to 180°C, under constant stirring.[3]

-

Maintain the reaction at this temperature for 4 to 8 hours.[3]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

-

Once the reaction is complete, cool the mixture and filter to remove the catalyst.

Step 2: Hydrolysis of Serinol Carbamate

-

Transfer the filtrate containing the Serinol carbamate to a clean reactor.

-

Add water to the reaction mixture.

-

Heat the mixture to induce hydrolysis. The specific temperature and time for hydrolysis may vary and should be optimized.

-

After hydrolysis is complete, the resulting aqueous solution contains Serinol.

Synthesis from 2-Nitro-1,3-propanediol

Another established industrial method for Serinol production is the catalytic hydrogenation of 2-nitro-1,3-propanediol.[1][6][7][8] This precursor is typically synthesized from nitromethane (B149229) and formaldehyde.[1][7]

Experimental Workflow: Synthesis of Serinol from 2-Nitro-1,3-propanediol

Caption: Workflow for the synthesis of Serinol from 2-nitro-1,3-propanediol.

Protocol 2: Synthesis of Serinol via Hydrogenation of 2-Nitro-1,3-propanediol

This protocol is a generalized procedure based on available literature.[6][7] Caution: Nitromethane and its derivatives can be explosive and should be handled with extreme care in a suitable facility.[1]

Materials:

-

2-Nitro-1,3-propanediol sodium salt

-

Methanol

-

Ammonium chloride (optional, for in-situ formation of the free nitro-diol)[7]

-

Palladium on carbon (Pd/C) catalyst (e.g., 5%)[7]

-

Hydrogen gas

Equipment:

-

High-pressure hydrogenation reactor (autoclave)

-

Filtration system to remove the catalyst

-

Distillation apparatus

Procedure:

-

Prepare a solution of 2-nitro-1,3-propanediol in a suitable solvent, typically methanol.[7] If starting from the sodium salt, it can be used directly or after neutralization.[7]

-

Charge the hydrogenation reactor with the solution and the Pd/C catalyst.

-

Pressurize the reactor with hydrogen gas. The pressure can range from 0.5 MPa to higher pressures.[7]

-

Heat the reaction mixture to a temperature typically between 20°C and 80°C.[6]

-

Maintain the reaction under stirring for several hours until the uptake of hydrogen ceases.[7]

-

Cool the reactor, vent the hydrogen, and safely filter the catalyst.

-

The resulting solution contains Serinol, which can be purified by distillation or crystallization.